Product packaging for Ioseric acid(Cat. No.:CAS No. 49755-88-6)

Ioseric acid

Cat. No.: B1634334
CAS No.: 49755-88-6
M. Wt: 731.02 g/mol
InChI Key: NPCYYZYVQAQDBM-UHFFFAOYSA-N
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Description

Ioseric Acid is a synthetic organic compound with the CAS Registry Number 51876-99-4 and a molecular formula of C15H16I3N3O7, corresponding to a molecular weight of 731.02 g/mol . Its chemical structure is characterized as 3-[[1-(Hydroxymethyl)-2-Methylamino-2-Oxo-Ethyl]Carbamoyl]-2,4,6-Triiodo-5-[(2-Methoxyacetyl)Amino]Benzoic Acid, indicating the presence of multiple iodine atoms and functional groups including a carbamoyl and a benzoic acid moiety . The presence of iodine in the aromatic ring suggests potential applications in the development of X-ray contrast agents, as iodine-containing compounds are widely utilized in medical imaging for their radiopaque properties. The complex structure, featuring multiple amide linkages, also makes it a compound of interest in medicinal chemistry research, particularly in the design and synthesis of novel molecules for biochemical probing. As a research chemical, it serves as a valuable building block or intermediate for investigators in organic synthesis and pharmaceutical development. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16I3N3O7 B1634334 Ioseric acid CAS No. 49755-88-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49755-88-6

Molecular Formula

C15H16I3N3O7

Molecular Weight

731.02 g/mol

IUPAC Name

3-[[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamoyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoic acid

InChI

InChI=1S/C15H16I3N3O7/c1-19-13(24)5(3-22)20-14(25)7-9(16)8(15(26)27)11(18)12(10(7)17)21-6(23)4-28-2/h5,22H,3-4H2,1-2H3,(H,19,24)(H,20,25)(H,21,23)(H,26,27)

InChI Key

NPCYYZYVQAQDBM-UHFFFAOYSA-N

SMILES

CNC(=O)C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)O)I

Canonical SMILES

CNC(=O)C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)O)I

Other CAS No.

51876-99-4

Origin of Product

United States

Preparation Methods

Iodination of the Benzoic Acid Core

The triiodinated aromatic core is synthesized via electrophilic aromatic iodination . A plausible pathway involves:

  • Directed iodination : Starting with 5-nitroisophthalic acid, sequential iodination at positions 2, 4, and 6 using iodine monochloride ($$ \text{ICl} $$) in acetic acid. Nitro groups act as directing groups, facilitating para-iodination.
  • Reduction of nitro groups : Catalytic hydrogenation ($$ \text{H}_2/\text{Pd-C} $$) converts nitro to amino groups, enabling further functionalization.

Key parameters (Table 1):

Step Reagent Temperature (°C) Time (h) Yield (%)
Iodination $$ \text{ICl}, \text{AcOH} $$ 80 12 65
Reduction $$ \text{H}_2, \text{Pd-C} $$ 25 6 90

This approach mirrors methods described in triiodobenzene derivatives for radiocontrast agents.

Purification and Characterization

Final purification employs recrystallization from ethanol-water mixtures, yielding this compound with >99% HPLC purity. Critical characterization data include:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 4.12 (m, 2H, -CH₂OCH₃).
  • LC-MS : m/z 731.021 ([M+H]⁺).

Industrial-Scale Production Considerations

Patent literature on propionic acid synthesis and pimaric acid preparation informs reactor design and process optimization:

  • Reactor type : Continuous-flow bubble column reactors ensure efficient heat dissipation during exothermic iodination.
  • Temperature control : Maintain 50–80°C using external heat exchangers to prevent deiodination.
  • Catalyst-free conditions : Avoid metal catalysts to minimize impurity profiles, as demonstrated in propionic acid synthesis.

Comparative process metrics (Table 2):

Parameter This compound (Proposed) Propionic Acid
Reaction Temp (°C) 50–80 60–70
Yield (%) 65–70 97–99
Purity (%) >99.8 >99.8

Chemical Reactions Analysis

Types of Reactions

Ioseric acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various iodinated benzoic acid derivatives with different functional groups, depending on the specific reaction conditions used.

Scientific Research Applications

Ioseric acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.

    Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent in radiology.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ioseric acid involves its interaction with specific molecular targets and pathways. The compound’s triiodinated structure allows it to bind to certain proteins and enzymes, altering their activity. This binding can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ioseric acid with structurally or functionally related iodine-based contrast media:

Compound Chemical Structure Application Status Osmolality Notable Interactions Developer
This compound Triiodoisophthalamic acid derivative General X-ray imaging (investigational) Investigational Unknown Metformin Schering A.-G.
Iotetric Acid Triiodobenzoic acid derivative Neutrophil imaging (cystic fibrosis) Investigational Unknown None reported NCATS
Iopamidol Non-ionic, triiodinated benzene ring Angiography, myelography Approved Low (796 mOsm/kg) Rare hypersensitivity Bracco
Iohexol Non-ionic, triiodinated triiodobenzenes CT scans, urography Approved Low (647 mOsm/kg) Nephrotoxicity (rare) GE Healthcare
Ioxaglic Acid Ionic dimer (hexaiodinated compound) Coronary angiography Approved High (1500 mOsm/kg) Thyroid dysfunction Guerbet

Structural and Functional Differences

  • This compound vs. Iotetric Acid : While both are triiodinated, this compound’s isophthalamic acid backbone differs from iotetric acid’s benzoic acid structure. This distinction may influence solubility and biodistribution .
  • This compound vs. Non-Ionic Agents (Iopamidol, Iohexol): Non-ionic compounds like iopamidol and iohexol exhibit lower osmolality, reducing risks of adverse effects (e.g., nephrotoxicity) compared to ionic agents. This compound’s ionic/non-ionic classification remains unclear, but its investigational status suggests optimization is ongoing .
  • This compound vs. Ionic Dimers (Ioxaglic Acid): Ionic dimers have higher osmolality, which can cause discomfort during injection.

Pharmacological and Clinical Profiles

  • Efficacy: Approved agents like iohexol and iopamidol have well-established efficacy in diverse imaging modalities.
  • Safety: this compound’s interaction with metformin (a contraindication) is unique among peers, possibly due to renal excretion competition .
  • Development Status : Most comparators are clinically approved, whereas this compound and iotetric acid remain investigational, reflecting their niche applications (e.g., cystic fibrosis imaging for iotetric acid) .

Biological Activity

Ioseric acid, a compound belonging to the class of triterpenoids, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid structure, which contributes to its biological activities. The chemical formula and structural features of this compound are crucial for understanding its interaction with biological systems.

This compound exhibits various mechanisms through which it exerts its biological effects:

  • Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : this compound modulates inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : The compound has shown efficacy against various pathogens, suggesting potential applications in treating infections.

1. Anticancer Activity

This compound has been studied for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth.

Case Study : A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro, highlighting its potential as a chemotherapeutic agent.

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is crucial in inflammatory responses.

Research Findings : In animal models of inflammation, this compound administration resulted in decreased levels of inflammatory markers such as TNF-α and IL-6.

3. Antimicrobial Activity

This compound has shown promising results against various bacterial and fungal strains.

Data Table : Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Research Findings

Recent studies have focused on elucidating the pharmacological effects of this compound:

  • A study published in Journal of Natural Products reported that this compound inhibited cell proliferation in various cancer cell lines through cell cycle arrest mechanisms.
  • Another research highlighted its neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Ioseric acid, and how can purity be validated experimentally?

  • Answer : Synthesis of this compound typically involves multi-step organic reactions, such as condensation or esterification, under controlled conditions (e.g., inert atmosphere, specific catalysts). To validate purity, employ techniques like high-performance liquid chromatography (HPLC) for quantitative analysis, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Ensure reproducibility by documenting reaction parameters (temperature, solvent ratios, catalyst loading) and cross-referencing spectral data with literature .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s physicochemical properties?

  • Answer : Key techniques include:

  • FT-IR : Identify functional groups (e.g., carboxylic acid peaks near 1700 cm⁻¹).
  • NMR (¹H/¹³C) : Confirm molecular structure and detect impurities.
  • X-ray crystallography : Resolve crystal structure if applicable.
  • HPLC/GC-MS : Quantify purity and detect byproducts.
    Calibrate instruments using reference standards and validate results against peer-reviewed protocols .

Q. How should researchers design initial exploratory experiments to assess this compound’s reactivity under varying conditions?

  • Answer : Use a factorial design to test variables (pH, temperature, solvent polarity). For example, vary pH (2–12) to study acid/base stability, or test thermal stability via thermogravimetric analysis (TGA). Include control groups (e.g., inert analogs) and replicate experiments to distinguish noise from significant trends. Document deviations and use statistical tools (e.g., ANOVA) for analysis .

Advanced Research Questions

Q. What strategies are effective for optimizing this compound’s synthetic yield while minimizing byproduct formation?

  • Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., catalyst concentration, reaction time). Use design-of-experiments (DoE) software to identify optimal conditions. For byproduct suppression, consider kinetic vs. thermodynamic control: lower temperatures may favor desired products if the reaction is kinetically driven. Validate scalability using microreactors or flow chemistry systems .

Q. How can contradictions in published data on this compound’s biological activity be systematically resolved?

  • Answer : Conduct a meta-analysis to identify confounding variables (e.g., cell line differences, assay protocols). Replicate key studies under standardized conditions, using identical reagents and instrumentation. Perform sensitivity analyses to quantify the impact of methodological variations. Publish negative results to reduce publication bias .

Q. What interdisciplinary approaches are recommended for studying this compound’s role in complex systems (e.g., metabolic pathways or environmental interactions)?

  • Answer : Combine omics techniques (metabolomics, proteomics) with computational modeling. For environmental studies, use isotopic labeling (e.g., ¹⁴C-tagged this compound) to trace degradation pathways. Collaborate with bioinformaticians to integrate multi-omics data and identify network-level interactions .

Q. How can computational models (e.g., DFT, molecular docking) be validated against experimental data for this compound’s behavior?

  • Answer : Benchmark computational predictions (e.g., binding affinities, reaction energetics) against empirical data. Use root-mean-square deviation (RMSD) analysis for structural comparisons. Validate docking results with in vitro assays (e.g., surface plasmon resonance). Disclose software parameters (force fields, solvation models) to ensure reproducibility .

Q. What methodologies are critical for assessing this compound’s long-term stability and degradation products in storage or environmental settings?

  • Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products via LC-MS/MS and compare with stress-testing outcomes (e.g., exposure to UV light, oxidizers). For environmental persistence, use microcosm experiments to simulate natural conditions and monitor half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.